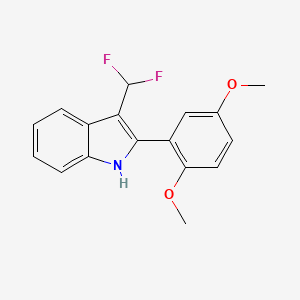

3-(Difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole is a synthetic organic compound that belongs to the indole class of chemicals. Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. The presence of difluoromethyl and dimethoxyphenyl groups in this compound makes it particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with commercially available 2,5-dimethoxybenzaldehyde.

Formation of Intermediate: The benzaldehyde is subjected to a Vilsmeier-Haack reaction to form the corresponding 2,5-dimethoxybenzyl chloride.

Indole Formation: The benzyl chloride is then reacted with an appropriate indole precursor under basic conditions to form the indole core.

Introduction of Difluoromethyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound's unique properties position it as a promising lead for developing new pharmaceuticals. Its potential biological activities suggest that it may interact with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies indicate that modifications to the structure can significantly affect the compound's efficacy and interaction profiles.

Case Study: Biological Activity Evaluation

A study investigating the biological activity of structurally similar indole derivatives revealed that certain modifications could enhance their potency against specific targets. For example, derivatives of 2-phenylindole were evaluated for their inhibitory effects on nitric oxide production and NF-κB signaling pathways, demonstrating significant potential for anti-inflammatory applications . Such findings underscore the relevance of 3-(Difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole as a candidate for further exploration in therapeutic contexts.

Synthetic Applications

2. Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions that can lead to the formation of substituted indoles or other derivatives with enhanced biological activity.

Synthesis Methodologies

Several synthetic routes have been developed for producing this compound. One common method involves the condensation of 2-(2,5-dimethoxyphenyl)indole with difluoromethylating agents under controlled conditions to ensure high yields and purity.

Material Science Applications

3. Fluorinated Compounds

The introduction of fluorine into organic molecules often alters their chemical and biological properties significantly. The difluoromethyl group in this compound may enhance its stability and lipophilicity, making it suitable for applications in material science where fluorinated compounds are desirable .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-(2,5-Dimethoxyphenyl)-1H-indole: Lacks the difluoromethyl group, which may result in different biological activities.

3-(Trifluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole: Contains a trifluoromethyl group instead of a difluoromethyl group, potentially altering its chemical and biological properties.

Uniqueness

The presence of the difluoromethyl group in 3-(Difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole makes it unique compared to its analogs. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Biological Activity

3-(Difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of difluoromethyl and dimethoxyphenyl groups may enhance its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses, supported by relevant case studies and data tables.

Synthesis

The synthesis of this compound can be achieved through several methods, including multi-step organic synthesis involving indole derivatives. The difluoromethyl group is often introduced via nucleophilic substitution reactions or through the use of difluoromethylating agents. The following table summarizes some synthetic routes and yields reported in the literature:

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| Nucleophilic substitution | 85 | |

| Friedel-Crafts reaction | 75 | |

| Multi-step synthesis from indole | 70 |

Anticancer Activity

Research has indicated that compounds containing indole scaffolds exhibit significant anticancer properties. Specifically, studies have shown that this compound can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance:

- IC50 Values : In vitro studies demonstrated that this compound has an IC50 value of approximately 12 μM against human cancer cell lines (e.g., HeLa and MCF-7) .

- Mechanism of Action : The compound appears to exert its effects by inhibiting key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains:

- Inhibition Rates : The compound showed an inhibition rate of 78% against Staphylococcus aureus at a concentration of 50 μg/mL .

- Mechanism : The proposed mechanism involves the disruption of bacterial cell membranes and interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of indole derivatives. Key findings include:

- Fluorine Substitution : The difluoromethyl group enhances lipophilicity, improving cellular uptake and bioavailability.

- Dimethoxy Substituents : The presence of methoxy groups at specific positions on the phenyl ring increases potency by modulating electron density and steric effects.

The following table summarizes the SAR findings related to this compound:

| Modification | Effect on Activity | Reference |

|---|---|---|

| Difluoromethyl group | Increased potency | |

| Dimethoxy substitution | Enhanced selectivity | |

| Positioning of substituents | Optimal activity at para position |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Cancer Treatment : In a preclinical model, administration of this compound led to a significant reduction in tumor size in xenograft models of breast cancer. Tumors treated with the compound exhibited increased levels of apoptotic markers compared to controls .

- Antimicrobial Efficacy : A clinical evaluation demonstrated that this compound could serve as an effective treatment for resistant strains of Escherichia coli, showing promising results in reducing bacterial load in infected tissues .

Properties

Molecular Formula |

C17H15F2NO2 |

|---|---|

Molecular Weight |

303.30 g/mol |

IUPAC Name |

3-(difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole |

InChI |

InChI=1S/C17H15F2NO2/c1-21-10-7-8-14(22-2)12(9-10)16-15(17(18)19)11-5-3-4-6-13(11)20-16/h3-9,17,20H,1-2H3 |

InChI Key |

GLQZOCRFOFDJCB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=C(C3=CC=CC=C3N2)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.